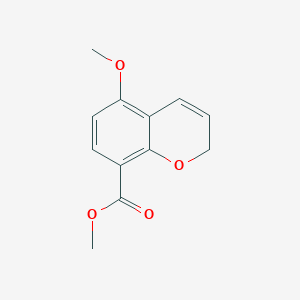

methyl 5-methoxy-2H-chromene-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-methoxy-2H-chromene-8-carboxylate: is a chemical compound belonging to the chromene family. Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules . This compound is characterized by its chromene core structure, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-methoxy-2H-chromene-8-carboxylate typically involves cyclization reactions that form the benzopyran ring. One common method includes the use of cyclization reactions involving appropriate precursors under controlled conditions . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methoxy-2H-chromene-8-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.

Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

Methyl 5-methoxy-2H-chromene-8-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of materials with specific properties, such as UV absorbers and antioxidants.

Mechanism of Action

The mechanism of action of methyl 5-methoxy-2H-chromene-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

- Methyl 6-methoxy-2H-chromene-3-carboxylate

- Methyl 8-methoxy-2H-chromene-6-carboxylate

- Methyl 7-hydroxy-5-methoxy-2,2-dimethyl-2H-chromene-8-carboxylate

Uniqueness: Methyl 5-methoxy-2H-chromene-8-carboxylate is unique due to its specific substitution pattern on the chromene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 5-methoxy-2H-chromene-8-carboxylate is a member of the chromene class of compounds, which are known for their diverse biological activities. This article will explore the biological activities associated with this compound, including its antimicrobial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.

Overview of Chromenes

Chromenes are bicyclic oxygen-containing heterocycles that exhibit a range of biological activities. Their structural diversity allows for various substitutions that can enhance specific biological effects. This compound is notable for its unique substitution pattern, which may contribute to its distinct chemical and biological properties.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. A study evaluating the antibacterial properties of related chromene derivatives found that certain compounds exhibited potent effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method, with some derivatives showing robust antibacterial effects comparable to standard antibiotics like gentamicin .

Table 1: Antimicrobial Activity of Chromene Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | TBD |

| Methyl 8b | S. aureus | TBD |

| Sulfisoxazole | E. coli | 32 |

| Gentamicin | S. aureus | 16 |

Anticancer Properties

Research has shown that this compound may possess anticancer properties. A study on structurally similar chromenes indicated that these compounds could induce apoptosis in cancer cells and inhibit cell proliferation. The mechanism of action often involves the modulation of key signaling pathways associated with cancer growth .

Case Study: Cytotoxicity Assessment

In a cytotoxicity study, this compound was tested against various cancer cell lines. The results indicated that this compound could significantly inhibit the growth of colorectal cancer cells, with IC50 values suggesting selective toxicity towards malignant cells over normal cells .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | TBD |

| Caco-2 | TBD |

| Normal Intestinal Epithelial Cells | >50 |

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that compounds within the chromene family can scavenge free radicals and enhance cellular antioxidant defenses .

The biological activities of this compound are attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

- Anticancer Mechanism : It may induce apoptosis through the activation of caspases or inhibition of cell cycle progression.

- Antioxidant Mechanism : The compound likely enhances the expression of endogenous antioxidant enzymes or directly scavenges reactive oxygen species (ROS).

Properties

CAS No. |

1221723-14-3 |

|---|---|

Molecular Formula |

C12H12O4 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

methyl 5-methoxy-2H-chromene-8-carboxylate |

InChI |

InChI=1S/C12H12O4/c1-14-10-6-5-9(12(13)15-2)11-8(10)4-3-7-16-11/h3-6H,7H2,1-2H3 |

InChI Key |

QJLHSHUYUUHFRU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CCOC2=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.